1-苯基-1,2-二氢异喹啉

描述

Synthesis Analysis

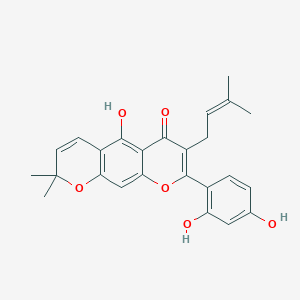

The synthesis of functionalized 1,2-dihydroisoquinolines has been achieved through various multicomponent one-pot reactions. One such method involves the reaction of 2-alkynylbenzaldehydes, amines, zinc, and allylic or benzyl bromide, catalyzed by Mg(ClO4)2/Cu(OTf)2 in THF/DCE, providing an efficient route to these compounds . Another approach utilizes 2-aminobenzaldehyde derivatives and dialkyl acetylenedicarboxylates with catalytic amounts of phosphine, which is made catalytic by the in situ reduction of phosphine oxide using phenylsilane . Additionally, a protecting-group-free synthesis of 1-phenylisoquinolin-4-ols has been developed through the intramolecular thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates . An environmentally friendly synthetic method without catalysts under mild conditions has also been reported, using ortho-alkynylbenzaldehydes, primary amines, and pronucleophiles . Furthermore, a Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides has been described for synthesizing 1-formyl-1,2-dihydroquinolines . Lastly, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates via three-component reactions involving 2-(2-formylphenyl)ethanone, amine, and diethyl phosphite has been achieved using CuI catalysis .

Molecular Structure Analysis

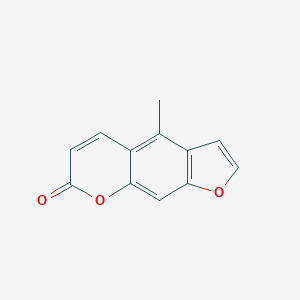

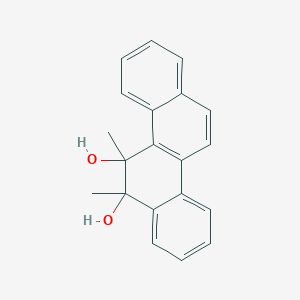

Conformational studies and molecular modeling have been conducted on a series of 1-phenyl-1,2,3,4-tetrahydroisoquinolines, which are related to 1-phenyl-1,2-dihydroisoquinoline. These studies employed molecular mechanics calculations, single-crystal X-ray analysis, and high-field NMR spectroscopy to understand the conformational preferences and the relationship between structure and biological activity as D1 dopamine receptor ligands . The 6-membered heterocyclic ring in these compounds preferred the half-chair conformation with the phenyl rings pseudo-equatorial .

Chemical Reactions Analysis

The reactivity of 1-phenyl-1,2-dihydroisoquinoline derivatives in various chemical reactions has been explored. For instance, the synthesis of 1-Acyl-3,4-dihydroquinazoline-2(1H)-thiones was achieved by cyclization of N-[2-(isothiocyanatomethyl)phenyl] amides generated in situ from N-[2-(azidomethyl)phenyl] amides10. Additionally, the synthesis and stereochemical studies of 1- and 2-phenyl-substituted 1,3-oxazino[4,3-a]isoquinoline derivatives have been reported, providing insights into the relative configurations and predominant conformations of these products .

Physical and Chemical Properties Analysis

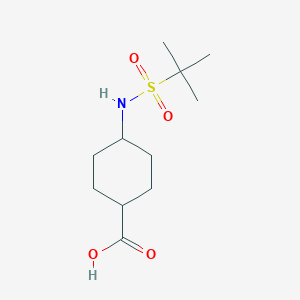

The physical and chemical properties of 1-phenyl-1,2-dihydroisoquinoline derivatives are influenced by the substituents on the phenyl groups. For example, the reactivity of Schiff bases increased with the introduction of α-benzoyl and α-ester groups, and the cyclization yield was also dependent on the position of the substituents . The distances between pharmacophoric atoms in the molecular structure, such as Cl, N, O, and the centroid of the phenyl or benzyl ring, were found to correlate with biological activity .

科学研究应用

抗寄生虫药物

1-苯基-1,2-二氢异喹啉衍生物已经显示出显著的抗旋毛虫病效果。具体来说,合成了类似1-[(2-酰胺基)苯基]-3,4-二氢异喹啉的化合物,表现出低毒性,同时对旋毛虫病表现出高效性,这是一种由蛔虫引起的寄生虫疾病(Mikhaĭlitsyn et al., 1997)。

化学合成和试剂开发

1-苯基-1,2-二氢异喹啉化合物已被用于化学合成和作为试剂。例如,1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉(BBDI)被用作酸性质子含基底的叔丁氧羰化试剂。这种化合物允许在温和条件下进行化学选择性反应,扩大了合成化学中的可能性(Saito et al., 2006)。

不对称氢化和药物合成

1-苯基-3,4-二氢异喹啉衍生物的不对称氢化过程对于合成Solifenacin等药物的关键中间体至关重要,Solifenacin是一种尿道抗痉挛药。这种新颖方法显示出高效率和产量,突显了1-苯基-1,2-二氢异喹啉在制药制造中的重要性(Ruzic et al., 2012)。

癌症研究和抗肿瘤药物

从1-苯基-1,2-二氢异喹啉衍生的化合物已被合成并评估其体外抗肿瘤活性。某些衍生物对各种人类肿瘤细胞系显示出强效活性,表明它们作为抗肿瘤药物的潜力以及在癌症研究中的作用(Cheon et al., 1999)。

抗抑郁和抗癫痫特性

一系列1-苯基-3,4-二氢异喹啉-2(1H)-羧酰胺衍生物已被合成并评估为候选抗抑郁和抗癫痫药物。一些化合物表现出强效的抗抑郁活性,并且还表现出抗炎和镇痛活性,表明具有广泛的潜在治疗应用(Fu et al., 2018)。

属性

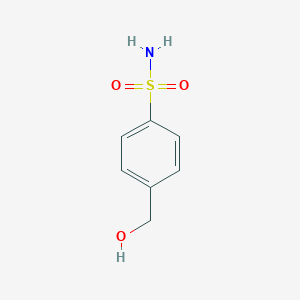

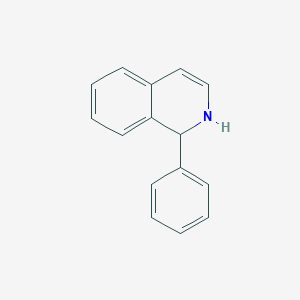

IUPAC Name |

1-phenyl-1,2-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTYRRRTGNMMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1,2-dihydroisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。